Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-oxo-3-phenylpropanoate with hydrazine hydrate to form the pyrazole ring, followed by iodination and amination steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as iodine or other halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate: Similar structure but lacks the iodine atom.
5-Amino-1-phenyl-3-pyrazolecarboxylic acid: Similar core structure with different substituents.
4-Iodo-1-phenyl-3-pyrazolecarboxylic acid: Similar structure but lacks the amino group.
Uniqueness
Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate is unique due to the presence of both the iodine and amino groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Biological Activity
Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate hydrazines with diethyl ethoxymethylenemalonate, followed by various modifications to introduce the ethyl and iodo groups. This compound can be synthesized through multi-step reactions that include cyclization and functional group transformations. The specific pathways often leverage the reactivity of the pyrazole ring to facilitate further substitutions, enhancing its biological properties.
Biological Activities
This compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. Here are key findings from various studies:
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, possess significant antibacterial properties. In studies assessing direct antibacterial activity against Gram-positive and Gram-negative bacteria, compounds similar to ethyl 5-amino derivatives showed minimum inhibitory concentrations (MIC) ranging from 4 to 8 µg/mL. These compounds demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . Ethyl 5-amino derivatives have been particularly noted for their ability to reduce carrageenan-induced edema in animal models, indicating strong anti-inflammatory properties .
Anticancer Activity
The anticancer properties of pyrazoles are noteworthy. Ethyl 5-amino derivatives have been tested against various human tumor cell lines, showing significant inhibition of cell proliferation. For example, studies have reported that similar compounds effectively inhibited growth in breast adenocarcinoma and lung cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of ethyl 5-amino derivatives against multiple bacterial strains using agar diffusion methods. The results indicated that these compounds not only inhibited bacterial growth but also showed synergistic effects when tested alongside colistin, a last-resort antibiotic . This finding underscores the potential for developing new antibiotic adjuvants based on pyrazole structures.
Case Study 2: Anti-inflammatory Mechanisms
In an in vivo model of inflammation induced by carrageenan, ethyl 5-amino derivatives were administered to assess their analgesic and anti-inflammatory effects. The results demonstrated a dose-dependent reduction in paw edema compared to controls, with significant reductions observed at higher doses . This study highlights the therapeutic potential of these compounds in treating inflammatory diseases.
Data Summary Table
Properties
Molecular Formula |
C12H12IN3O2 |
---|---|
Molecular Weight |
357.15 g/mol |
IUPAC Name |
ethyl 5-amino-4-iodo-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H12IN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h3-7H,2,14H2,1H3 |
InChI Key |
UYYOMYKCFXUDBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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